2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide typically involves the reaction of isoindoline-1,3-dione derivatives with appropriate amines. One common method involves dissolving 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of an aqueous hydrochloric acid solution. The mixture is then stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another isoindoline-1,3-dione derivative with similar structural features.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid: A related compound with a different side chain.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide is unique due to its specific side chain and the potential biological activities it exhibits. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
732248-60-1 |
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Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)10-20(11-13(3)4)17(22)14(5)21-18(23)15-8-6-7-9-16(15)19(21)24/h6-9,12-14H,10-11H2,1-5H3 |
InChI Key |
QSQMVSUOICJQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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